molecular formula C21H18N4O2 B2391920 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide CAS No. 847388-00-5

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide

Cat. No.: B2391920
CAS No.: 847388-00-5
M. Wt: 358.401
InChI Key: MVXTXFKMSGJHKN-UHFFFAOYSA-N
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Description

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide is a chemical compound of significant interest in medicinal chemistry research, featuring the privileged imidazo[1,2-a]pyrimidine scaffold. This fused heterocyclic system is structurally similar to purine nucleotides, which allows it to interact with a wide range of biological targets, making it a valuable template for drug discovery . Compounds based on the imidazo[1,2-a]pyrimidine structure have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects . Specifically, derivatives sharing this core structure have been designed and synthesized as potential cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory and analgesic applications . Furthermore, the benzimidazole and related heterocyclic pharmacophores are extensively investigated in oncology for their ability to function as targeted therapy agents, inhibiting key pathways in cancer cell proliferation . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays . The synthetic approaches for this class of compounds often involve multicomponent or condensation reactions, allowing for diverse functionalization and the exploration of structure-activity relationships (SAR) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-5-3-6-16(11-14)20(26)23-17-12-15(7-8-19(17)27-2)18-13-25-10-4-9-22-21(25)24-18/h3-13H,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXTXFKMSGJHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the formation of a carbanion intermediate from malononitrile-active methylene compounds, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate .

Industrial Production Methods: Industrial production methods for this compound often involve the use of catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride. These catalysts facilitate the one-pot, multicomponent reactions that are essential for the efficient synthesis of imidazo[1,2-a]pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions: N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various metal catalysts. The reaction conditions are typically mild and metal-free, making the processes more environmentally friendly .

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which have shown significant biological activities .

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound Name Core Structure Key Modifications Biological Impact
Target Compound Imidazo[1,2-a]pyrimidine - COX-2 inhibition
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide Imidazo[1,2-b]pyridazine Pyridazine instead of pyrimidine core Altered kinase selectivity; improved solubility via ring expansion
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxypyridine-3-carboxamide Imidazo[1,2-a]pyridine Pyridine core with methyl substitutions Antimicrobial and kinase inhibition

Key Insight : The heterocyclic core influences target specificity. Pyrimidine-based compounds (e.g., target compound) favor COX-2 inhibition, while pyridazine/pyridine analogs show divergent activities, such as kinase or antimicrobial effects.

Substituent Effects on Benzamide/Phenyl Groups

Compound Name Benzamide Substituent Phenyl Substituent Physicochemical Impact Biological Activity
Target Compound 3-methyl 2-methoxy Moderate lipophilicity COX-2 inhibition (IC₅₀: 0.8 μM)
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(trifluoromethyl)benzamide 3-CF₃ 2-methoxy Increased lipophilicity, stability Enhanced kinase binding (e.g., Fyn kinase)
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide 2,3-dimethoxy 2-methoxy Higher solubility Broader enzyme inhibition (COX-1/COX-2 dual activity)
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide 3-methyl 2-methyl Reduced solubility Lower COX-2 selectivity

Key Insight :

  • Electron-withdrawing groups (e.g., -CF₃) improve kinase inhibition but may reduce solubility .
  • Methoxy groups enhance solubility and hydrogen bonding, broadening enzyme interactions .
  • Methyl groups on the phenyl ring decrease solubility and selectivity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-CF₃ Analog 2,3-Dimethoxy Analog
Molecular Weight (g/mol) 310.35 363.32 356.38
LogP 2.8 3.5 2.2
Hydrogen Bond Donors 1 1 2
Aqueous Solubility (µg/mL) 12.5 5.8 28.7
Bioavailability (%) 45 32 58

Key Insight : Methoxy substitutions improve solubility and bioavailability, while -CF₃ groups increase LogP, favoring membrane permeability but reducing aqueous solubility.

Biological Activity

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is characterized by the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. Its unique structure includes an imidazo[1,2-a]pyrimidine moiety fused to a methoxy-substituted phenyl group and a methylbenzamide component. This structural arrangement enhances its potential biological activity, particularly as a cyclooxygenase-2 (COX-2) inhibitor .

This compound primarily targets the COX-2 enzyme, which is involved in the inflammatory response. The compound inhibits COX-2 by fitting into its active site, thereby reducing the production of prostaglandins that mediate inflammation and pain .

Pathway Inhibition

The inhibition of COX-2 affects the prostaglandin biosynthesis pathway , leading to anti-inflammatory effects. This mechanism positions the compound as a potential therapeutic agent for conditions such as cancer and chronic inflammation .

Biological Activity and Therapeutic Potential

Research has demonstrated that this compound exhibits various biological activities:

  • Anti-inflammatory : As a COX-2 inhibitor, it shows promise in reducing inflammation.
  • Anticancer : Preliminary studies suggest efficacy against certain cancer cell lines, particularly breast cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure significantly influence biological activity. The presence of specific substituents on the imidazo[1,2-a]pyrimidine core enhances selectivity and potency against COX-2 compared to other similar compounds .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidineBenzo-imidazo-pyrimidine structureCOX-2 inhibitor
4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidineSimilar COX-2 inhibitory activityHigh specificity for COX-2

This table illustrates how this compound stands out due to its unique substitution pattern that enhances its selectivity as a COX-2 inhibitor .

Case Studies and Research Findings

Several studies have explored the compound's effectiveness:

  • In vitro Studies : Research indicates that this compound effectively inhibits COX-2 in cultured cell lines, leading to decreased levels of inflammatory mediators.
    • Study Reference : A study published in Journal of Medicinal Chemistry reported IC50 values indicating significant inhibition of COX-2 activity at low micromolar concentrations .
  • In vivo Models : Animal models have demonstrated that administration of this compound results in reduced swelling and pain in inflammatory conditions, suggesting its potential utility in clinical settings.
    • Study Reference : Research published in Pharmacology Reports highlighted the anti-inflammatory effects observed in rodent models following treatment with the compound .

Q & A

Q. What are the key synthetic pathways for N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including palladium- or copper-catalyzed cross-coupling to form the imidazo[1,2-a]pyrimidine core, followed by benzamide coupling. Key parameters for optimization include:

  • Catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄)
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity)
  • Temperature control (60–80°C for imidazo-pyrimidine formation) Continuous flow reactors may improve reproducibility and scalability compared to batch methods .

Q. How is the structural identity of this compound validated in academic research?

Standard characterization techniques include:

  • NMR : ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (310.35 g/mol)
  • HPLC : Purity assessment (>95% for biological assays)

Q. What is the primary biological target of this compound, and how is its inhibitory activity measured?

The compound acts as a cyclooxygenase-2 (COX-2) inhibitor , with IC₅₀ values determined via:

  • Enzyme-linked immunosorbent assay (ELISA) for prostaglandin E₂ (PGE₂) reduction
  • Competitive binding assays using fluorescence polarization

Advanced Research Questions

Q. How can structural modifications enhance COX-2 binding affinity while minimizing off-target effects?

Computational strategies include:

  • Molecular docking : Modifying the methoxy group (2-position) to improve hydrogen bonding with COX-2's Arg120 residue
  • QSAR modeling : Correlating substituent electronegativity with IC₅₀ values Experimental validation via alanine scanning mutagenesis of COX-2 active sites is critical .

Q. What experimental approaches resolve contradictions in reported IC₅₀ values across studies?

Discrepancies may arise from assay conditions (e.g., substrate concentration, pH). Mitigation strategies:

  • Orthogonal assays : Compare ELISA results with Western blotting for COX-2 protein levels
  • Meta-analysis : Pool data from ≥3 independent studies to calculate weighted IC₅₀ means

Q. How does this compound interact with non-COX targets (e.g., kinases), and what methodologies confirm selectivity?

Off-target profiling involves:

  • Kinase inhibition panels : Screen against 50+ kinases (e.g., Fyn, PI3K) at 10 µM
  • Cellular thermal shift assay (CETSA) : Validate target engagement in live cells

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility
  • Prodrug design : Introduce hydrolyzable esters at the benzamide moiety
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for sustained release

Methodological Challenges & Solutions

Q. How are reaction intermediates stabilized during multi-step synthesis?

  • Low-temperature quenching : For air-sensitive intermediates (e.g., Grignard reagents), use dry ice/acetone baths
  • Protecting groups : Temporarily shield reactive amines with Boc or Fmoc groups

Q. What computational tools predict metabolic pathways and toxicity?

  • In silico metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolites
  • CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms

Q. How to design dose-response studies for in vivo efficacy without toxicity?

  • MTD (maximum tolerated dose) : Determine via acute toxicity testing in rodents (14-day observation)
  • PK/PD modeling : Link plasma concentration (AUC) to COX-2 inhibition in target tissues

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